molecular formula C11H11ClN4O2 B11853318 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide

Cat. No.: B11853318
M. Wt: 266.68 g/mol
InChI Key: YBXUOSOBTKOOHN-UHFFFAOYSA-N
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Description

    Reactants: 4-chloro-7-methoxyquinoline-6-carboxamide, ammonia.

    Conditions: The reaction is carried out in an ammonia solution at elevated temperatures.

    Product: 4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide. This intermediate is then subjected to further reactions to introduce the amino and carbohydrazide groups.

  • Step 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

      Reactants: 4-cyano-3-methoxyaniline, N,N-dimethylformamide, tetrabutylammonium bromide, potassium carbonate, dimethyl carbonate.

      Conditions: The reaction mixture is heated to 110°C and stirred for 8 hours.

      Product: 4-chloro-7-methoxyquinoline-6-carboxamide.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with modified functional groups.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Substituted quinoline derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial properties.

    Medicine: Explored as a potential therapeutic agent for treating infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit heme polymerase, causing the buildup of toxic heme in pathogens, similar to the action of chloroquine .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methoxyquinoline-6-carboxamide: An intermediate in the synthesis of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide.

    4-Amino-6-methoxyquinoline: A related compound with similar structural features.

    4-Chloro-6-methoxyquinoline: Another quinoline derivative with a chloro and methoxy group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide

InChI

InChI=1S/C11H11ClN4O2/c1-18-9-2-5-8(3-7(9)12)15-4-6(10(5)13)11(17)16-14/h2-4H,14H2,1H3,(H2,13,15)(H,16,17)

InChI Key

YBXUOSOBTKOOHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)Cl

Origin of Product

United States

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